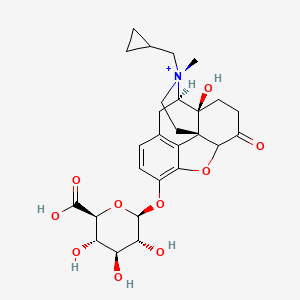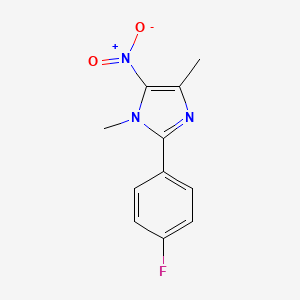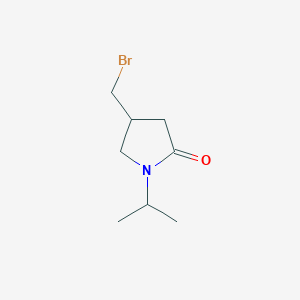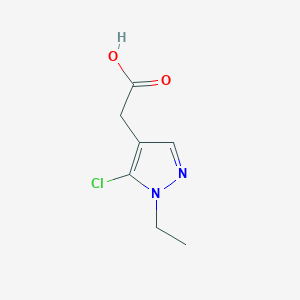
Ethyl (3-hydroxypropyl)(methyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-hydroxypropyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3-hydroxypropyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and an appropriate organic halide, such as bromo-3,5-dimethoxybenzene . The reaction typically proceeds under mild conditions and yields the desired phosphinate ester in good yield. Another method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with various electrophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-hydroxypropyl)(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphinate oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3-hydroxypropyl)(methyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential as an inhibitor of metalloproteases and other enzymes.
Industry: Used in the development of new materials and as a flame retardant.
Mecanismo De Acción
The mechanism of action of ethyl (3-hydroxypropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonates: Similar to phosphinates but contain a phosphorus atom bonded to three oxygen atoms.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Phosphine oxides: Contain a phosphorus atom bonded to one oxygen atom and three organic groups.
Uniqueness
Ethyl (3-hydroxypropyl)(methyl)phosphinate is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its ability to mimic the transition state of enzyme-catalyzed reactions makes it a valuable tool in drug design and enzyme inhibition studies .
Propiedades
Número CAS |
1832665-04-9 |
|---|---|
Fórmula molecular |
C6H15O3P |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
3-[ethoxy(methyl)phosphoryl]propan-1-ol |
InChI |
InChI=1S/C6H15O3P/c1-3-9-10(2,8)6-4-5-7/h7H,3-6H2,1-2H3 |
Clave InChI |
KAVNDGGGOZDKMI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)

![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)





![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
